

4-Chloro-1-naphthoic acid CAS number 1013-04-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1-naphthoic acid

Cat. No.: B042813

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-1-naphthoic acid** (CAS: 1013-04-3)

Authored by: A Senior Application Scientist Abstract

4-Chloro-1-naphthoic acid, identified by CAS number 1013-04-3, is a pivotal intermediate in modern organic and medicinal chemistry.^[1] Its unique molecular architecture, featuring a naphthalene core functionalized with both a carboxylic acid and a chloro substituent, offers dual reactivity that is instrumental for the synthesis of complex molecular structures, including novel pharmaceutical candidates and advanced materials.^[1] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, key chemical reactions, and applications, with a focus on providing actionable insights and protocols for researchers in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is fundamental to reproducible and successful synthesis. **4-Chloro-1-naphthoic acid** is typically a white to off-white powder.^[2] Its key properties are summarized below.

Table 1: Physicochemical Properties of **4-Chloro-1-naphthoic acid**

Property	Value	Source(s)
CAS Number	1013-04-3	[3] [4]
Molecular Formula	C ₁₁ H ₇ ClO ₂	[3] [4] [5]
Molecular Weight	206.63 g/mol	[3] [4] [5]
Melting Point	223-224 °C	[6]
Boiling Point	398.5 ± 15.0 °C at 760 mmHg	[3] [6]
Density	1.4 ± 0.1 g/cm ³	[3]
Flash Point	194.8 ± 20.4 °C	[3] [6]
LogP	3.88	[3]
Appearance	White to Off-White Powder	[2]

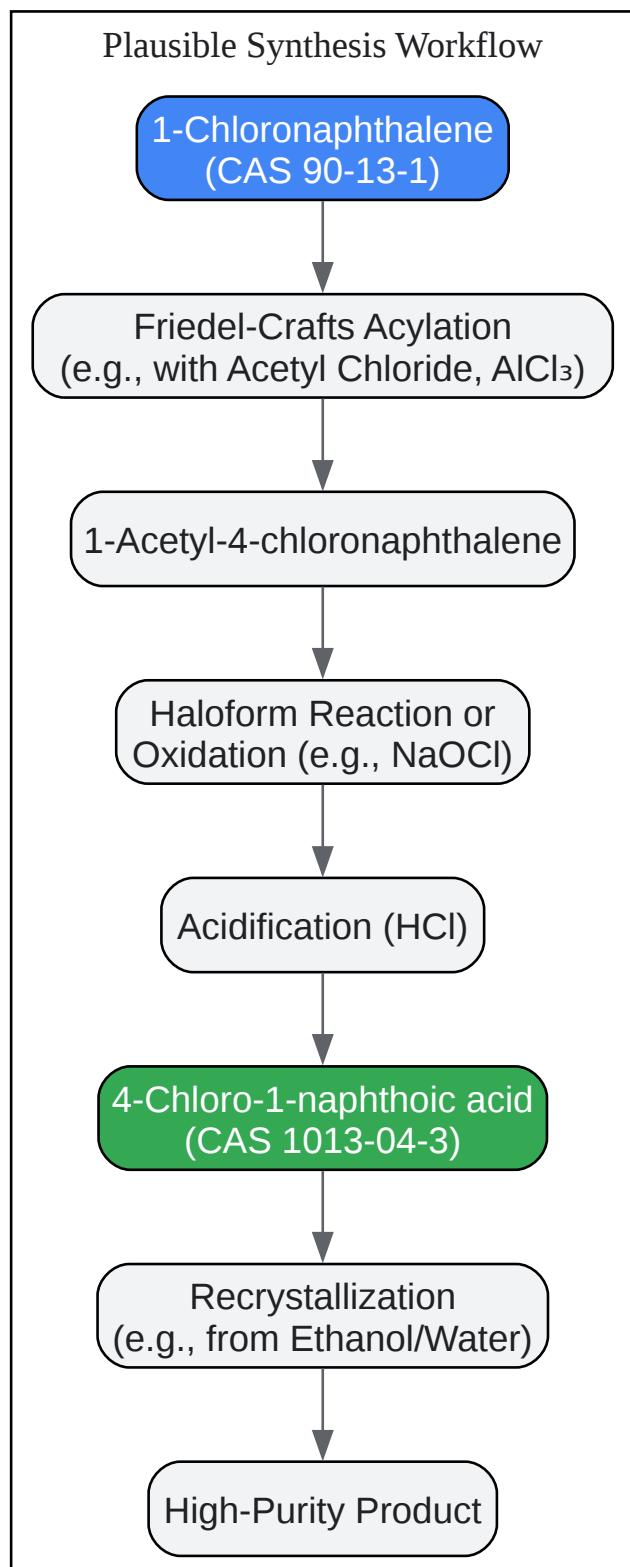

Spectroscopic data provides a clear fingerprint for identity and purity confirmation.[\[1\]](#) While specific spectra are proprietary, the expected characteristics are well-understood.

Table 2: Key Analytical Characterization Data

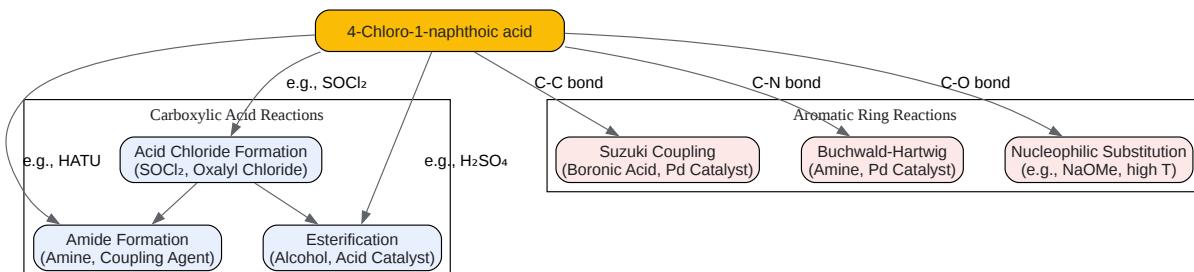
Technique	Expected Observations
¹ H NMR	Aromatic protons on the naphthalene ring will appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet, often further downfield (>10 ppm), and may be exchangeable with D ₂ O.
¹³ C NMR	Signals corresponding to the 11 carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the carbon atom attached to the chlorine (ipso-carbon).
IR Spectroscopy	Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm ⁻¹), a sharp C=O stretch (~1680-1710 cm ⁻¹), C-Cl stretches in the fingerprint region, and C=C stretches for the aromatic ring.
Mass Spectrometry	The molecular ion peak (M ⁺) should be observed at m/z ≈ 206, with a characteristic M+2 isotopic peak at m/z ≈ 208 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
HPLC	High-performance liquid chromatography is the standard method to assess purity, typically employing a C18 reverse-phase column with a mobile phase of acetonitrile and water (with an acid modifier like TFA or formic acid). [1]

Synthesis and Purification Workflow

While **4-Chloro-1-naphthoic acid** is commercially available, understanding its synthesis provides context for potential impurities. A common laboratory-scale approach involves the oxidation of a suitable precursor derived from 1-chloronaphthalene.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **4-Chloro-1-naphthoic acid**.


Protocol 1: Synthesis via Haloform Reaction

Causality: This protocol is chosen for its reliability in converting methyl ketones (the acetyl group) into carboxylic acids. The Friedel-Crafts acylation step directs the acetyl group to the reactive 1-position of the naphthalene ring.

- Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise. Stir for 15 minutes.
- Add a solution of 1-chloronaphthalene (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of the starting material.
- Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 1-acetyl-4-chloronaphthalene.
- Oxidation: Dissolve the crude intermediate in 1,4-dioxane. Add a solution of sodium hypochlorite (NaOCl, bleach, ~3-4 eq) and a catalytic amount of NaOH.
- Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours. Monitor by TLC.
- Isolation: Cool the reaction to room temperature and quench with sodium sulfite solution to destroy excess oxidant. Acidify the aqueous solution with concentrated HCl to a pH of ~2.
- The product, **4-Chloro-1-naphthoic acid**, will precipitate as a solid.
- Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Core Reactivity and Synthetic Utility

The value of **4-Chloro-1-naphthoic acid** lies in its dual reactivity, allowing for sequential or orthogonal modifications at two distinct sites: the carboxylic acid (position 1) and the chloro-substituent (position 4).^[1] This makes it an ideal scaffold for building molecular diversity.^[1]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-Chloro-1-naphthoic acid**.

Protocol 2: Amide Coupling (A Core Medicinal Chemistry Reaction)

Trustworthiness: This protocol uses HATU, a standard, reliable peptide coupling reagent that minimizes side reactions and racemization (if applicable), ensuring a high-yield, self-validating system.

- Activation: Dissolve **4-Chloro-1-naphthoic acid** (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
- Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
- Stir the mixture at room temperature for 15-20 minutes to form the activated ester intermediate.
- Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.

- Continue stirring at room temperature for 2-12 hours. Monitor reaction progress by TLC or LC-MS.
- Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.

Applications in Drug Discovery and Materials Science

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in many biologically active molecules.[\[1\]](#) **4-Chloro-1-naphthoic acid** serves as a key precursor for synthesizing libraries of derivatives to screen for therapeutic activity.[\[1\]](#)

- Enzyme Inhibitors: The rigid naphthalene core can be functionalized to fit into the active sites of enzymes. The carboxylic acid can be converted to an amide to interact with key residues, while the '4-chloro' position can be modified via cross-coupling to explore different pockets and enhance binding affinity.[\[1\]](#)
- Receptor Ligands: The lipophilicity imparted by the chloro-naphthalene structure can be advantageous for crossing cell membranes and targeting intracellular receptors.[\[1\]](#)
- Anticancer and Antimicrobial Agents: Naphthoquinone derivatives, which can be synthesized from naphthoic acids, are a well-studied class of compounds with significant antitumoral and antimicrobial properties.[\[7\]](#)
- Organic Electronics: The planar, aromatic nature of the naphthalene ring makes it a candidate for incorporation into organic semiconductors, dyes, and other functional materials.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. While a specific SDS for **4-Chloro-1-naphthoic acid** is not readily available, data from closely related compounds and general chemical principles dictate the necessary precautions.

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[8\]](#)
- Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[\[8\]](#)[\[9\]](#) Wash hands and any exposed skin thoroughly after handling.[\[8\]](#)
- First Aid:
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[\[9\]](#)[\[10\]](#)
 - Skin Contact: Wash off with soap and plenty of water.[\[9\]](#)
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[\[8\]](#)[\[9\]](#)
 - Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[\[9\]](#)
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[\[8\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-1-naphthoic acid is a high-value, versatile chemical intermediate. Its well-defined dual reactivity allows chemists to strategically build molecular complexity, making it an invaluable asset in the synthesis of novel pharmaceuticals and functional materials. The robust protocols for its modification, coupled with a clear understanding of its properties and safe handling procedures, empower researchers to leverage this compound to its full potential, accelerating discovery and innovation.

References

- The Crucial Role of **4-Chloro-1-naphthoic Acid** in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- **4-Chloro-1-naphthoic acid** | CAS#:1013-04-3. Chemsr.
- SAFETY DATA SHEET - 4-Chloro-1,8-naphthalic anhydride. Fisher Scientific.
- 1013-04-3 | **4-Chloro-1-naphthoic acid**. BLD Pharm.
- **4-Chloro-1-naphthoic acid** 98% | CAS: 1013-04-3. AChemBlock.
- 4-chloro-1-naphthalenecarboxylic acid. Echemi.
- 4-Chloro-1-naphthalenecarboxylic Acid | 1013-04-3. Biosynth.
- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID Safety D
- 4-Chloro-1-hydroxy-2-naphthalenecarboxylic acid Safety D
- 4-chloro-[1]naphthoic acid.
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review.
- 1-Naphthoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis: Applic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 4-chloro-[1]naphthoic acid-SuZhou TuoHuangZhe New Materials Co., LTD [en.thzchem.com]
- 3. 4-Chloro-1-naphthoic acid | CAS#:1013-04-3 | Chemsr [chemsrc.com]
- 4. 4-Chloro-1-naphthoic acid 98% | CAS: 1013-04-3 | AChemBlock [achemblock.com]
- 5. 4-Chloro-1-naphthalenecarboxylic Acid | 1013-04-3 | BAA01304 [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
- 10. echemi.com [echemi.com]

- To cite this document: BenchChem. [4-Chloro-1-naphthoic acid CAS number 1013-04-3]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042813#4-chloro-1-naphthoic-acid-cas-number-1013-04-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com